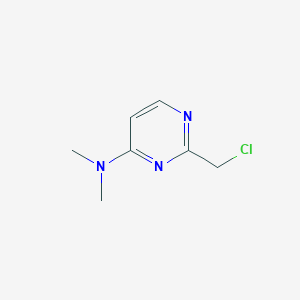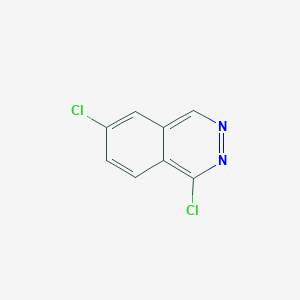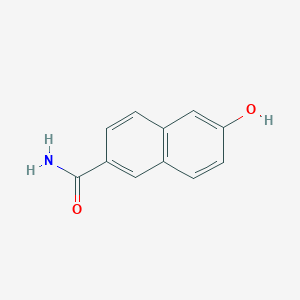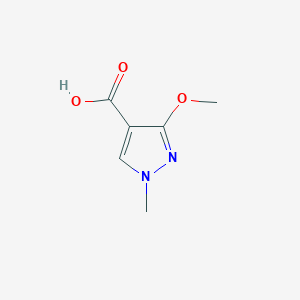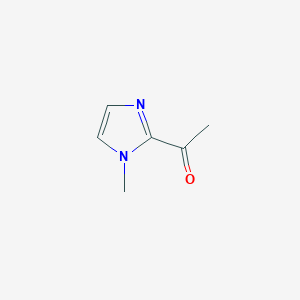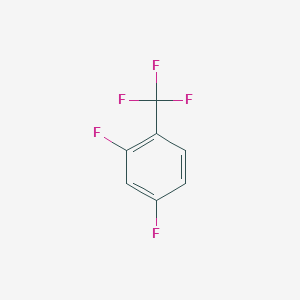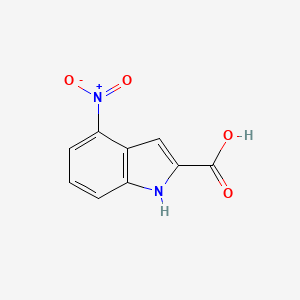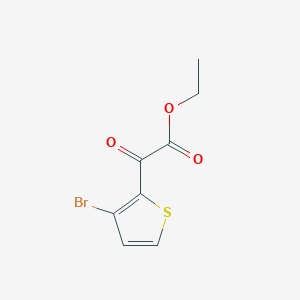
Ethyl 3-bromothiophene-2-glyoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound with the IUPAC name ethyl 2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoacetate . It has a molecular weight of 264.12 .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .Physical And Chemical Properties Analysis
Ethyl 3-bromothiophene-2-glyoxylate has a molecular weight of 264.12 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Glyoxylate Cycle in Fungal Pathogens
- Scientific Field: Biomedical Science .
- Application Summary: The glyoxylate cycle is a metabolic adaptation strategy used by the fungal pathogen Candida glabrata. This cycle is important for the utilization of alternative carbon sources .
- Methods of Application: The glyoxylate cycle involves key metabolic enzymes. The transcriptional regulatory network of this cycle is also explored .
- Results: The glyoxylate cycle is necessary for the pathogenesis of C. glabrata. It is considered an alternative carbon metabolic pathway .
Thiophene Substitution Chemistry
- Scientific Field: Organic Chemistry .
- Application Summary: Thiophene substitution chemistry involves nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .
- Methods of Application: The methods involve various reagents and catalysts. The regioselectivity of substitution reactions can be predicted .
- Results: The reactions are well-investigated methods. The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .
Synthesis of Glycine Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Ethyl glyoxylate is used in the synthesis of glycine derivatives, which are an essential non-proteinogenic class of amino acids .
- Methods of Application: The synthesis involves the use of ethyl glyoxylate, aniline, and its derivatives, catalyzed by bismuth salts .
- Results: The method provides an efficient and novel route to synthesize glycine derivatives .
Role of Glyoxylate Cycle in Gluconeogenesis
- Scientific Field: Biochemistry .
- Application Summary: The glyoxylate cycle plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
- Methods of Application: The glyoxylate cycle allows cells to use two carbons (C2 compounds), such as acetate, to satisfy cellular carbon requirements when simple sugars such as glucose or fructose are not available .
- Results: The glyoxylate cycle is generally assumed to be absent in animals, with the exception of nematodes at the early stages of embryogenesis .
Thiophene Electrophilic Substitution
- Scientific Field: Organic Chemistry .
- Application Summary: Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene easily reacts with electrophiles .
- Methods of Application: Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .
- Results: Simple thiophenes give mostly 2-substituted derivatives, because of more favorable conjugation in cationic intermediate .
Poly (glyoxylates) in Drug Delivery
- Scientific Field: Biomedical Engineering .
- Application Summary: Poly(ethyl glyoxylate) (PEtG) is a linear Self-Immolative Polymer (SIP) and its application in stimuli-responsive micelles for drug delivery .
- Methods of Application: PEtG can be synthesized from the commercially available monomer ethyl glyoxylate (EtG). Depolymerization produces glyoxylic acid hydrate .
- Results: This application provides a new class of depolymerizable materials with potential applications in drug delivery .
Glyoxylate Cycle in Bacteria
- Scientific Field: Microbiology .
- Application Summary: The glyoxylate cycle allows bacteria to use two carbons (C2 compounds), such as acetate, to satisfy cellular carbon requirements when simple sugars such as glucose or fructose are not available .
- Methods of Application: The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
- Results: The glyoxylate cycle is an anabolic pathway occurring in bacteria, allowing them to utilize alternative carbon sources .
Thiophene in Electrophilic Substitution
- Scientific Field: Organic Chemistry .
- Application Summary: Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene easily reacts with electrophiles .
- Methods of Application: Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .
- Results: Simple thiophenes give mostly 2-substituted derivatives, because of more favorable conjugation in cationic intermediate .
Poly (glyoxylates) in Stimuli-Responsive Micelles
- Scientific Field: Biomedical Engineering .
- Application Summary: Poly(ethyl glyoxylate) (PEtG) is a linear Self-Immolative Polymer (SIP) and its application in stimuli-responsive micelles for drug delivery .
- Methods of Application: PEtG can be synthesized from the commercially available monomer ethyl glyoxylate (EtG). Depolymerization produces glyoxylic acid hydrate .
- Results: This application provides a new class of depolymerizable materials with potential applications in drug delivery .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNGZQGMGWYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560478 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromothiophene-2-glyoxylate | |
CAS RN |
70596-02-0 |
Source


|
| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

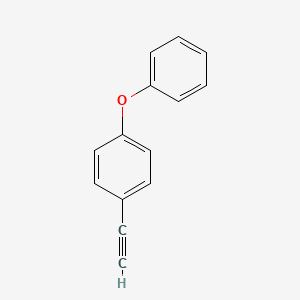

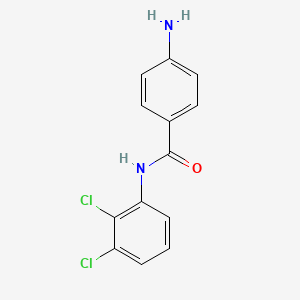
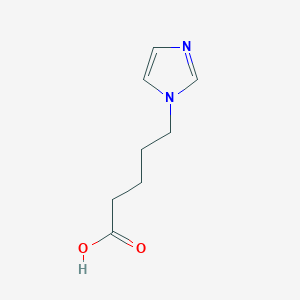
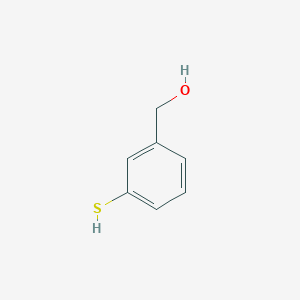
acetic acid](/img/structure/B1316894.png)
![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
